molecular formula C23H23N5O4 B2745589 N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941884-54-4

N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2745589
CAS No.: 941884-54-4
M. Wt: 433.468
InChI Key: UXPMAXZKTHNCPT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a pyrazolo-pyridazine derivative with a substituted acetamide moiety. Its structure features a pyridazinone core fused with a pyrazole ring, substituted at the 1-position with an o-tolyl group (methyl-substituted phenyl) and at the 6-position with a 2-(2,4-dimethoxyphenyl)acetamide chain. This compound is hypothesized to exhibit biological activity due to structural similarities to kinase inhibitors and anti-inflammatory agents targeting pyrazolo-pyridine/pyridazine scaffolds .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-14-7-5-6-8-19(14)28-22-17(12-24-28)15(2)26-27(23(22)30)13-21(29)25-18-10-9-16(31-3)11-20(18)32-4/h5-12H,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPMAXZKTHNCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a complex organic compound that belongs to the pyrazole class of heterocycles. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, emphasizing its therapeutic potential and underlying mechanisms.

Chemical Structure and Properties

The structure of this compound can be described by the following features:

  • Dimethoxyphenyl group : Enhances lipophilicity and biological activity.
  • Pyrazolo[3,4-d]pyridazine core : Known for various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • In vitro studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values reported were as low as 0.39 μM for HCT116 cells, indicating potent activity compared to standard chemotherapeutics .
  • Mechanism of action : The anticancer effects are attributed to the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory activity:

  • COX-II inhibition : Similar compounds in the pyrazole class have demonstrated selectivity for COX-II enzymes, which are involved in inflammation pathways. Some derivatives showed IC50 values as low as 0.011 μM against COX-II .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on MCF-7 Cell Line :
    • Objective : To assess cytotoxicity and mechanism of action.
    • Findings : The compound showed an IC50 value of 1.88 ± 0.11 μM against MCF-7 cells, indicating significant anticancer potential. Mechanistic studies revealed that the compound induces apoptosis through caspase activation .
  • Study on HCT116 Cell Line :
    • Objective : To investigate the effect on cell proliferation.
    • Findings : The compound inhibited cell proliferation with an IC50 value of 0.39 ± 0.06 μM. Flow cytometry analysis indicated G1 phase arrest .

Data Table

Compound NameTarget Cell LineIC50 (μM)Mechanism
This compoundMCF-71.88 ± 0.11Apoptosis via caspase activation
This compoundHCT1160.39 ± 0.06G1 phase arrest

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of related pyrazolo compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or inhibition of vital enzymatic pathways, making these compounds valuable in developing new antibiotics .

Anti-inflammatory Properties

In silico studies have suggested that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. Molecular docking studies have demonstrated favorable interactions between the compound and the enzyme's active site, indicating potential for further optimization and development as an anti-inflammatory agent .

Cancer Research

This compound has also been evaluated for its anticancer activity. Studies on structurally related compounds suggest that modifications in the pyrazolo and pyridazin moieties can enhance cytotoxic effects against various cancer cell lines. The underlying mechanisms may involve induction of apoptosis or cell cycle arrest .

Neuropharmacology

Recent investigations into similar compounds have indicated potential neuroprotective effects. These effects could be attributed to the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. Such properties make these compounds candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various pyrazolo derivatives, one compound exhibited a Minimum Inhibitory Concentration (MIC) significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli. This highlights the potential for developing novel antibacterial agents based on this chemical framework .

Case Study 2: Anti-inflammatory Activity

Molecular docking studies on a closely related compound revealed binding affinities comparable to known 5-LOX inhibitors. In vitro assays confirmed a dose-dependent reduction in inflammatory markers in treated cell lines, suggesting that derivatives may serve as effective anti-inflammatory agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazolo-fused heterocyclic acetamides. Below is a comparative analysis with analogs from the provided evidence:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents Melting Point (°C) Key Functional Groups (IR, cm⁻¹) Molecular Weight (g/mol) Reference
Target Compound Pyrazolo[3,4-d]pyridazinone 1-(o-tolyl), 4-methyl, 2-(2,4-dimethoxyphenyl)acetamide Not reported Not available Estimated ~480 N/A
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide (4c) Pyrazolo[3,4-b]pyridinone 1-phenyl, 3-(4-chlorophenyl), 4-methyl, 2-(4-methoxyphenyl)acetamide 209–211 3329 (-NH), 1682 (C=O) 498.96
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide (4h) Pyrazolo[3,4-b]pyridinone 1-phenyl, 3-(4-chlorophenyl), 4-methyl, 2-(4-nitrophenyl)acetamide 231–233 3333 (-NH), 1668 (C=O) 513.93
N-(4-nitrophenyl)acetamide derivatives (e.g., 11a,b) Hydrazone-linked systems Aromatic diazonium salt adducts Not reported 1600–1680 (C=O, C=N) 300–400

Key Findings

Core Heterocycle Differences: The target compound’s pyrazolo[3,4-d]pyridazinone core distinguishes it from analogs like 4c and 4h, which feature a pyrazolo[3,4-b]pyridinone core.

Substituent Effects: Acetamide Substituents: The 2,4-dimethoxyphenyl group in the target compound contrasts with the 4-methoxy or 4-nitro groups in analogs. Methoxy groups are electron-donating, which may enhance solubility, whereas nitro groups (electron-withdrawing) could improve metabolic stability but reduce bioavailability .

Synthetic Pathways: The target compound’s synthesis likely involves alkylation of a pyridazinone precursor with a substituted acetamide, similar to methods used for 4c and 4h (e.g., K₂CO₃/DMF-mediated coupling) .

Spectroscopic Consistency :

  • IR spectra of analogs show characteristic peaks for acetamide C=O (~1668–1682 cm⁻¹) and NH (~3329–3333 cm⁻¹), which would be expected in the target compound. Melting points for analogs correlate with substituent polarity (e.g., nitro groups increase mp) .

Research Implications and Limitations

  • Knowledge Gaps: The absence of spectral or biological data for the target compound limits conclusive comparisons. Further studies must address synthesis optimization, crystallography, and in vitro assays.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the construction of the pyrazolo[3,4-d]pyridazinone core. Key steps include:

Core Formation : Cyclocondensation of hydrazine derivatives with diketones or keto-esters under acidic conditions to generate the pyrazolo-pyridazinone scaffold .

Substituent Introduction : Alkylation or acylation reactions to attach the o-tolyl group at position 1 and the 4-methyl-7-oxo moiety.

Acetamide Coupling : Reaction of the intermediate with 2,4-dimethoxyphenylamine using coupling agents like EDCI/HOBt in anhydrous DMF .

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)
1Hydrazine hydrate, HCl, reflux65–70
2o-Tolyl chloride, K₂CO₃, DMF, 80°C50–55
3EDCI, HOBt, DMF, RT, 24h40–45

Q. Which spectroscopic techniques are critical for confirming its structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., methoxy protons at δ 3.7–3.9 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₉H₂₇N₅O₄: 510.2034; observed: 510.2036) .
  • IR Spectroscopy : Detects carbonyl stretches (e.g., pyridazinone C=O at ~1700 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Polar aprotic solvents : DMSO or DMF for dissolution during synthesis (≥10 mg/mL).
  • Stability : Store at –20°C in dark vials to prevent hydrolysis of the acetamide group. Avoid aqueous buffers at pH >8 due to susceptibility to base-catalyzed degradation .

Advanced Research Questions

Q. How can researchers optimize the yield of the target compound during multi-step synthesis?

  • Catalytic Optimization : Use Pd-catalyzed cross-coupling for aryl group introduction (e.g., Suzuki-Miyaura for o-tolyl attachment) to improve regioselectivity .
  • Purification : Employ gradient flash chromatography (hexane:EtOAc 7:3 → 1:1) to isolate intermediates.
  • Reaction Monitoring : Utilize LC-MS to identify side products (e.g., over-alkylation) and adjust stoichiometry .

Q. How to resolve discrepancies in spectral data during structural elucidation?

  • Contradictory NMR Peaks : Compare experimental ¹H NMR with DFT-calculated chemical shifts (software: Gaussian09) to validate ambiguous proton assignments .
  • HRMS Anomalies : Perform isotopic pattern analysis to distinguish between [M+H]⁺ and adducts (e.g., sodium or potassium clusters) .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Analog Synthesis : Modify the 2,4-dimethoxyphenyl or o-tolyl groups to assess impact on bioactivity (e.g., replace methoxy with halogens) .
  • In Silico Modeling : Dock the compound into target proteins (e.g., kinase enzymes) using AutoDock Vina to predict binding affinities .
  • Biological Assays : Test analogs in enzyme inhibition assays (IC₅₀) and compare with parent compound to identify critical substituents .

Q. How can researchers address low reproducibility in catalytic steps?

  • Parameter Control : Strictly regulate reaction temperature (±2°C) and moisture levels (use molecular sieves).
  • Catalyst Purity : Pre-purify Pd(PPh₃)₄ via recrystallization to remove Pd black contaminants .
  • Data Logging : Document detailed reaction parameters (e.g., stirring speed, degassing time) to identify variability sources .

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